

An In-Depth Technical Guide to 4-Vinyloxy-phenylamine (CAS 1005-63-6)

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Compound of Interest

Compound Name: 4-Vinyloxy-phenylamine

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Abstract

4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is an organic compound with the CAS number 1005-63-6. This molecule, featuring both a reactive vinyl ether group and a versatile aniline moiety, holds potential as a building block in polymer chemistry and as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential applications in drug discovery, particularly in the context of tubulin polymerization inhibition.

Chemical and Physical Properties

4-Vinyloxy-phenylamine is a liquid at room temperature.^[1] Its core structure consists of a phenylamine (aniline) ring with a vinyloxy (-O-CH=CH₂) substituent at the para-position. This unique combination of functional groups dictates its chemical reactivity and potential applications.

Table 1: Chemical Identifiers and Properties of **4-Vinyloxy-phenylamine**

Property	Value	Reference
CAS Number	1005-63-6	[2][3][4]
Molecular Formula	C ₈ H ₉ NO	[3][4]
Molecular Weight	135.16 g/mol	[3][4]
Synonyms	4-(Ethenyloxy)aniline, 4-(Vinyloxy)aniline	[3]
Physical Form	Liquid	[1]
SMILES	C=COC1=CC=C(N)C=C1	
InChI Key	QCTFMVJQPRXEII-UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data Reference for a Structurally Similar Compound (4-Vinylaniline)

Direct spectroscopic data for **4-Vinyloxy-phenylamine** is not readily available. The following data for 4-vinylaniline (CAS 15233-04-2) is provided as a reference due to structural similarity. Significant differences, particularly in the aromatic region and the chemical shifts of protons and carbons near the oxygen atom, are expected.

¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)
7.27 (d, J = 8.3 Hz, 2H)	145.9
6.65 (d, J = 8.3 Hz, 2H)	136.6
6.63 (dd, J = 17.6, 10.9 Hz, 1H)	127.7
5.59 (d, J = 17.6 Hz, 1H)	115.3
5.07 (d, J = 10.9 Hz, 1H)	110.1
3.65 (s, 2H)	

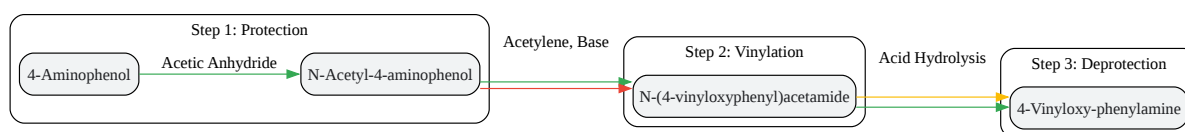
Source: Adapted from publicly available spectral data for 4-vinylaniline.

Experimental Protocols

Hypothetical Synthesis of 4-Vinyloxy-phenylamine

While a specific, detailed experimental protocol for the synthesis of **4-Vinyloxy-phenylamine** is not widely published, a plausible route involves the vinylation of 4-aminophenol. This can be conceptually broken down into two main stages: protection of the amine group, followed by vinylation of the phenolic hydroxyl group, and subsequent deprotection.

Experimental Workflow: Hypothetical Synthesis



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A three-step hypothetical synthesis workflow for **4-Vinyloxy-phenylamine**.

Step 1: Acetylation of 4-Aminophenol (Protection)

- To a stirred solution of 4-aminophenol (1 equivalent) in a suitable solvent (e.g., water or a buffered solution), add acetic anhydride (1.1 equivalents) dropwise at room temperature.
- The reaction mixture is stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product, N-(4-hydroxyphenyl)acetamide (acetaminophen), often precipitates out of the solution upon cooling.
- The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Vinylation of N-(4-hydroxyphenyl)acetamide

This step is based on general vinylation methods for phenols and would require optimization.

- In a pressure vessel, dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).
- Add a catalytic amount of a strong base (e.g., potassium hydroxide or sodium hydride) to the solution to form the corresponding phenoxide.
- The vessel is then charged with acetylene gas to a specific pressure.
- The reaction mixture is heated to a temperature typically ranging from 150-200 °C and stirred for several hours.
- After cooling and venting the acetylene, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-(4-vinyloxyphenyl)acetamide.

Step 3: Hydrolysis of N-(4-vinyloxyphenyl)acetamide (Deprotection)

- The crude N-(4-vinyloxyphenyl)acetamide (1 equivalent) is suspended in an aqueous acidic solution (e.g., dilute hydrochloric acid).
- The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by TLC).
- After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 8-9.
- The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
- The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield **4-Vinyloxy-phenylamine**.
- Further purification can be achieved by vacuum distillation or column chromatography.

Potential Applications in Drug Development

While direct pharmacological studies on **4-Vinyloxy-phenylamine** are limited in publicly available literature, the structural motifs present in the molecule are found in various biologically active compounds. The vinyloxy group can participate in polymerization and click chemistry reactions, while the aniline moiety is a common pharmacophore.

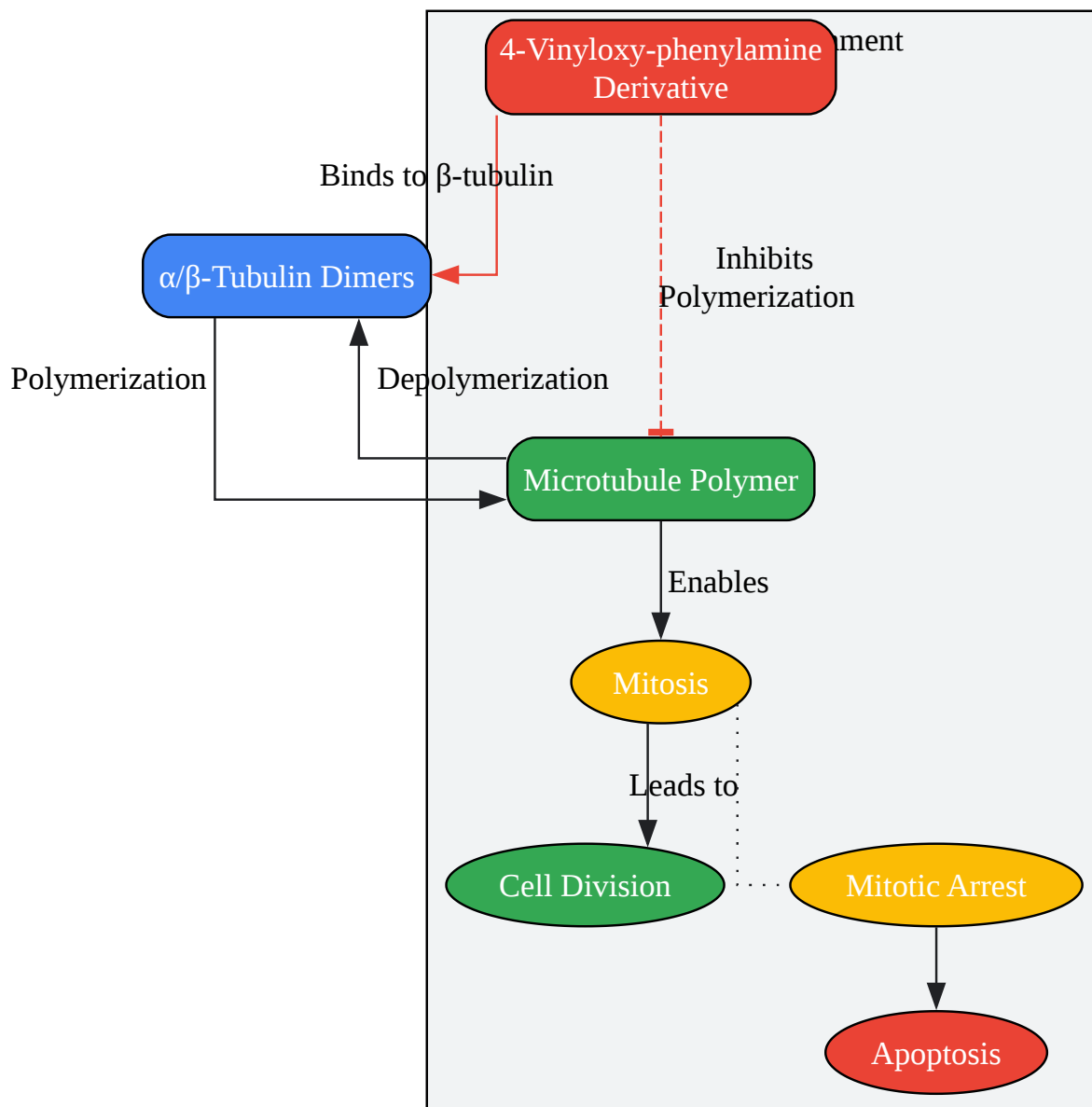
Recent research on cyanomethyl vinyl ether derivatives has shown promising results against the pathogenic amoeba *Naegleria fowleri* and as potential anticancer agents that target tubulin. [5] This suggests that the vinyl ether component can be a key part of a pharmacologically active molecule.

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Drawing parallels from the activity of other small molecules that target the cytoskeleton, a hypothetical mechanism for a drug candidate derived from **4-Vinyloxy-phenylamine** could involve the disruption of microtubule dynamics. Microtubules, polymers of α - and β -tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a validated strategy in cancer chemotherapy.

A derivative of **4-Vinyloxy-phenylamine** could potentially bind to the colchicine-binding site on β -tubulin, preventing its polymerization with α -tubulin. This would lead to the disassembly of microtubules, mitotic arrest, and ultimately, apoptosis of rapidly dividing cancer cells.

Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition



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Hypothesized mechanism of a **4-Vinyloxy-phenylamine** derivative as a tubulin polymerization inhibitor.

Safety and Handling

4-Vinyloxy-phenylamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles,

gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed or in contact with skin, and may cause skin irritation.[4]

Conclusion

4-Vinyloxy-phenylamine is a chemical compound with potential for further exploration in both material science and medicinal chemistry. Its dual functionality offers a platform for the synthesis of a variety of derivatives. While detailed experimental and pharmacological data are still emerging, the structural similarities to known bioactive molecules suggest that it could serve as a valuable starting point for the design of new therapeutic agents, particularly in the realm of anticancer drug discovery targeting microtubule dynamics. Further research is warranted to fully elucidate the properties and potential of this versatile molecule.

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